
2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is a chemical compound that has been the focus of numerous research studies due to its potential therapeutic applications. This compound belongs to the quinazolinone family and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用机制
The mechanism of action of 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone is not fully understood. However, various studies have suggested that this compound exerts its biological activities by modulating different signaling pathways. For example, it has been reported that this compound inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. It has also been shown to activate the p38 MAPK signaling pathway, which regulates cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. This compound has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound can be used to investigate the mechanisms of action of different signaling pathways and to develop new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are numerous future directions for the research on 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-tumor activity in different cancer cell lines and to develop new analogs with improved efficacy. In addition, further studies are needed to investigate the safety and toxicity of this compound in animal models and to optimize its pharmacokinetics and bioavailability for clinical use.
合成方法
The synthesis of 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone involves the reaction of 3-methylbenzoyl chloride with 1H-pyrrole-1-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with anthranilic acid in the presence of sodium ethoxide to yield the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
科学研究应用
The potential therapeutic applications of 2-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-4(3H)-quinazolinone have been investigated in various research studies. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor cell proliferation. In addition, this compound has been found to exhibit anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
2-(3-methylphenyl)-3-pyrrol-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(23)22(18)21-11-4-5-12-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMOSNKTBJXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

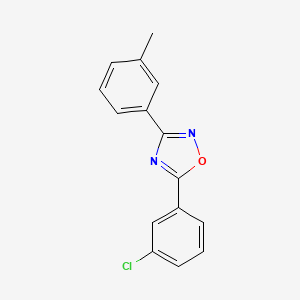
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
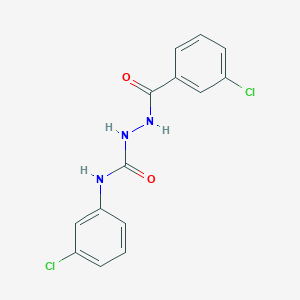
![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
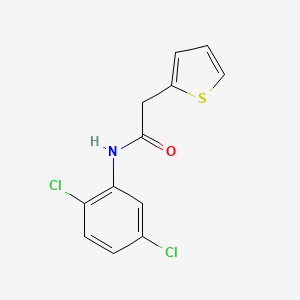
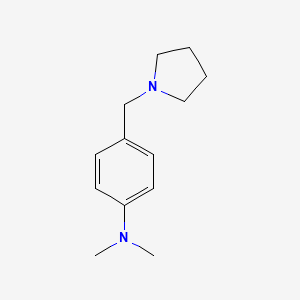
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
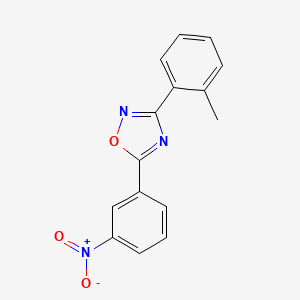
![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)